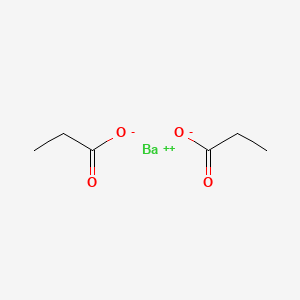

Barium propionate

Cat. No. B8793472

M. Wt: 283.47 g/mol

InChI Key: OWLGVZDNMSNYSA-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08088658B2

Procedure details

2,4 pentanedione (Acac) is degassed by a freeze/pump/thaw method on a Schlenk line over a bed of grade 4A molecular sieves and back filled with argon gas. In a nitrogen-filled drybox, 34.041 g of titanium(IV) n-butoxide (Acros; 0.100 moles) are placed into a 100 ml bottle, and 20.020 g of 2,4 pentanedione (0.200 moles; Aldrich) is then added dropwise and left to stir for 12 hours. In a fumehood, 31.750 g of barium hydroxide hydrate (0.101 moles; Aldrich) is added to a 500 ml volumetric flask. 200 ml of a 50:50 solution of 1-butanol/propanoic acid would then be added and stirred to form barium propanoate. The titanium solution [bis(acetylacetonato)/bis(butoxo)titanium] is then removed from the drybox and added to the volumetric flask containing the barium hydroxide solution. The round bottom flask is rinsed several times with 50:50 1-butanol:propanoic acid solution into the volumetric flask. A 50:50 1-butanol:propanoic acid solution is then added to the 500 ml flask up to the mark, and a stir bar is then added. The solution is stirred for an additional 12 hours.

Name

1-butanol propanoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

CC(=O)CC(=O)C.O.[OH-].[Ba+2:10].[OH-].C(O)CCC.[C:17]([OH:21])(=[O:20])[CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti]>[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19].[Ba+2:10].[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19] |f:1.2.3.4,5.6,7.8.9.10.11,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.02 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

31.75 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[OH-].[Ba+2].[OH-]

|

Step Three

|

Name

|

1-butanol propanoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O.C(CC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

34.041 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 12 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2,4 pentanedione (Acac) is degassed by a freeze/pump/thaw method on a Schlenk line over a bed of grade 4A molecular sieves

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

back filled with argon gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then added dropwise

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ba+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |